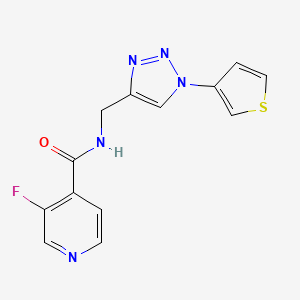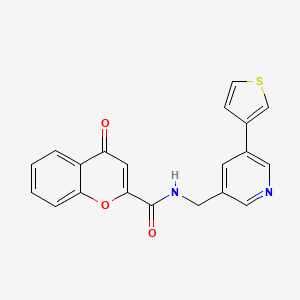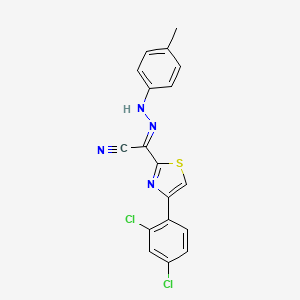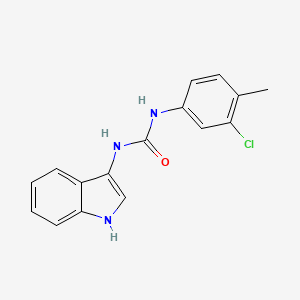![molecular formula C16H19NO2S2 B2600604 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide CAS No. 2415631-08-0](/img/structure/B2600604.png)
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are involved in the regulation of several physiological processes in the central nervous system (CNS).
Mechanism of Action
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor without directly activating it. mGluR5 is a G protein-coupled receptor that is coupled to several intracellular signaling pathways, including the phospholipase C (PLC), the extracellular signal-regulated kinase (ERK), and the mammalian target of rapamycin (mTOR) pathways. By enhancing the activity of mGluR5, 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can potentially regulate the activity of these signaling pathways, which are involved in several physiological processes in the CNS.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been shown to have several biochemical and physiological effects in the CNS. It has been shown to enhance the activity of mGluR5, which can potentially regulate the release of several neurotransmitters, including glutamate, dopamine, and GABA. It has also been shown to modulate the activity of several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways. These effects can potentially regulate several physiological processes in the CNS, including synaptic plasticity, neuronal excitability, and neuroinflammation.
Advantages and Limitations for Lab Experiments
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which means that it can be used to study the specific effects of mGluR5 modulation on several physiological processes in the CNS. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in some experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in some animal models.
Future Directions
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several potential future directions for research. One direction is to study its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. Another direction is to study its effects on several intracellular signaling pathways, including the PLC, ERK, and mTOR pathways, which are involved in several physiological processes in the CNS. A third direction is to study its potential interactions with other compounds, including other positive allosteric modulators of mGluR5 and other compounds that modulate the activity of intracellular signaling pathways. Overall, 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has several potential future directions for research, which can potentially lead to the development of novel therapeutic interventions for several CNS disorders.
Synthesis Methods
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can be synthesized through a multistep process that involves the reaction of 3-methylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the amine product. The amine is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The overall yield of the synthesis is around 20%.
Scientific Research Applications
1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in several CNS disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of several neurotransmitter systems, including glutamate, dopamine, and GABA. By modulating the activity of mGluR5, 1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide can potentially regulate the balance between excitatory and inhibitory neurotransmission, which is disrupted in several CNS disorders.
properties
IUPAC Name |
1-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-13-3-2-4-14(9-13)11-21(18,19)17-12-16(6-7-16)15-5-8-20-10-15/h2-5,8-10,17H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIFSODUNKRYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)

![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2600544.png)